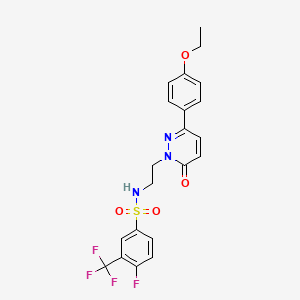

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a pyridazinone-based sulfonamide derivative characterized by a 4-ethoxyphenyl substituent on the pyridazinone ring and a 4-fluoro-3-(trifluoromethyl)benzenesulfonamide group.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N3O4S/c1-2-32-15-5-3-14(4-6-15)19-9-10-20(29)28(27-19)12-11-26-33(30,31)16-7-8-18(22)17(13-16)21(23,24)25/h3-10,13,26H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXMGJSPSWBRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F4N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₉H₁₈F₄N₄O₂S

- Molecular Weight : 426.43 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the Pyridazinone Ring : This is achieved through the cyclization of hydrazine derivatives with appropriate diketones.

- Introduction of the Ethoxy Group : Electrophilic aromatic substitution reactions are used to introduce the ethoxyphenyl group.

- Sulfonamide Formation : The final step involves coupling with sulfonamide derivatives to yield the target compound.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can inhibit cancer cell proliferation in various cell lines, including breast and lung cancer cells.

A study published in PubMed highlighted that certain trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety demonstrated potent anticancer activity, surpassing the efficacy of standard chemotherapeutics like doxorubicin . Molecular docking studies suggested that these compounds interact effectively with key enzymes involved in cancer cell signaling pathways, such as PI3K .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and proliferation.

- Receptor Interaction : It may bind to cellular receptors, altering signal transduction pathways that regulate cell survival and apoptosis.

- Gene Expression Modulation : The compound could influence gene expression related to cancer progression and metastasis.

Case Studies

- In Vitro Studies : Various in vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .

- Animal Models : In vivo studies using xenograft models have shown that treatment with similar pyridazinone derivatives resulted in significant tumor regression compared to control groups.

Comparative Analysis

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | Enzyme inhibition, receptor interaction |

| Doxorubicin | Anticancer | DNA intercalation, topoisomerase inhibition |

| Trifluoromethylquinoline Derivatives | Anticancer | PI3K inhibition |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally similar sulfonamide-pyridazinone derivatives, focusing on substituents, molecular properties, and biological implications:

*Calculated based on structural data where explicit values were unavailable in evidence.

Key Structural and Functional Insights

- Substituent Effects: Ethoxy vs. Methoxy (Target vs. Trifluoromethyl vs. Halogens (Target vs. Aromatic vs. Heteroaromatic (Target vs. ): Replacement of phenyl with furan or pyridine alters electronic properties and steric profiles, impacting solubility and binding kinetics.

- Biological Implications: Pyridazinone derivatives with sulfonamide groups, such as those in , have demonstrated HDAC inhibition and antitumor activity. While the target compound’s biological data are unavailable, its structural features (e.g., CF₃, ethoxy) align with trends observed in active analogs. The trifluoromethoxy group in and trifluoromethyl in the target compound both resist metabolic degradation, suggesting prolonged half-lives compared to non-fluorinated analogs .

Q & A

Basic: What are the recommended strategies for synthesizing N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide with high purity?

Methodological Answer:

- Stepwise Coupling Reactions : Utilize nucleophilic substitution or amide coupling to attach the pyridazinone and benzenesulfonamide moieties. For example, the ethoxyphenyl group can be introduced via Suzuki-Miyaura coupling using palladium catalysts, as seen in similar pyridazine syntheses .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates. High-performance liquid chromatography (HPLC) with C18 columns is recommended for final purification .

- Quality Control : Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR, ensuring absence of unreacted starting materials (e.g., residual trifluoromethylbenzene derivatives) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify protons on the ethoxyphenyl group (δ ~6.8–7.2 ppm) and sulfonamide NH (δ ~10–12 ppm). Trifluoromethyl groups show characteristic ¹⁹F NMR signals at δ ~-60 to -70 ppm .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and sulfonamide S=O vibrations (~1150–1250 cm⁻¹) .

- Computational Modeling : Use density functional theory (DFT) to optimize geometry and calculate electrostatic potential maps, aiding in understanding reactivity and binding interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Core Modifications :

- Biological Assays : Test derivatives against relevant enzymes (e.g., kinases, proteases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity .

- Data Interpretation : Use multivariate analysis (e.g., principal component analysis) to correlate substituent properties (logP, Hammett constants) with activity trends .

Advanced: How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Pharmacokinetic Profiling :

- Measure metabolic stability using liver microsomes to identify rapid degradation (e.g., esterase-mediated cleavage of the pyridazinone ring) .

- Assess plasma protein binding via equilibrium dialysis; high binding may reduce free compound concentration in vivo .

- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability if poor solubility is observed .

- Mechanistic Studies : Use CRISPR-edited cell lines to validate target engagement in vivo, ruling off-target effects .

Advanced: What computational approaches are suitable for predicting this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to homology-built protein structures. Prioritize docking poses with sulfonamide oxygen forming hydrogen bonds to catalytic residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify critical residue interactions .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and rank derivatives .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Storage Conditions : Store at -20°C under argon in amber vials to prevent photodegradation of the pyridazinone ring .

- Stability Tests : Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis products (e.g., free sulfonic acid) .

- Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid nucleophilic attack on the trifluoromethyl group .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising potency?

Methodological Answer:

- Isosteric Replacements : Substitute the ethoxy group with a cyclopropoxy or fluorinated ethoxy moiety to block cytochrome P450-mediated oxidation .

- Prodrug Strategies : Convert the sulfonamide to a methylsulfonyl carbamate, which is cleaved enzymatically in target tissues .

- In Silico Predictions : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable metabolic profiles .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma .

- Quantification : Employ LC-MS/MS with multiple reaction monitoring (MRM) for the parent ion (e.g., m/z 500→382 transition) and deuterated internal standards .

- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (%CV <15%), and recovery (>80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.